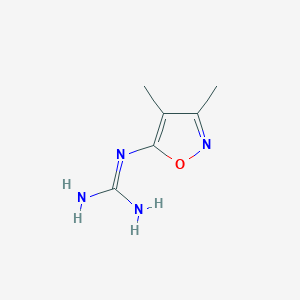

1-(3,4-Dimethylisoxazol-5-yl)guanidine

Description

1-(3,4-Dimethylisoxazol-5-yl)guanidine is a guanidine derivative featuring a 3,4-dimethylisoxazole substituent. Guanidine, a strong organic base, is functionalized here with a heterocyclic isoxazole ring, which imparts unique electronic and steric properties. The compound is cataloged as a chemical intermediate, suggesting its utility in synthesizing bioactive molecules or coordination complexes .

Properties

CAS No. |

884197-54-0 |

|---|---|

Molecular Formula |

C6H10N4O |

Molecular Weight |

154.17 g/mol |

IUPAC Name |

2-(3,4-dimethyl-1,2-oxazol-5-yl)guanidine |

InChI |

InChI=1S/C6H10N4O/c1-3-4(2)10-11-5(3)9-6(7)8/h1-2H3,(H4,7,8,9) |

InChI Key |

GVWQCWCBBDYESD-UHFFFAOYSA-N |

SMILES |

CC1=C(ON=C1C)N=C(N)N |

Canonical SMILES |

CC1=C(ON=C1C)N=C(N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Guanidine Derivatives

Structural Comparisons

Isoxazole vs. Triazole and Thiazole Derivatives

- 1-(1H-1,2,4-Triazol-5-yl)guanidine (CAS: 46119-11-3): This compound replaces the isoxazole ring with a 1,2,4-triazole group, introducing additional nitrogen atoms.

- N-(2-Methyl-1,3-thiazol-4-yl)guanidine (CAS: 786634-51-3): The thiazole ring, containing sulfur and nitrogen, provides distinct electronic properties. Sulfur’s polarizability could increase hydrophobic interactions, contrasting with the isoxazole’s polarity .

Functional Group Variations

- Triazole-Guanidine Conjugates (e.g., N-carbamimidoyl-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide): These derivatives incorporate triazole rings linked to guanidine via carboxamide bridges. The extended conjugation may enhance stability and bioactivity compared to simpler isoxazole-guanidine systems .

Physicochemical and Crystallographic Properties

- Hydrogen-Bonding Networks: The isoxazole ring’s oxygen atom can act as a hydrogen-bond acceptor, while guanidine’s NH groups serve as donors.

- Solubility and Stability : Thiazole-containing guanidines may exhibit lower aqueous solubility due to sulfur’s hydrophobicity, whereas isoxazole derivatives could display improved solubility in polar solvents .

Data Table: Key Features of Selected Guanidine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.